molecular formula C17H13NO3 B14430428 3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one CAS No. 83297-64-7

3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B14430428
CAS No.: 83297-64-7
M. Wt: 279.29 g/mol
InChI Key: BXSVNHRLAQASKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one is an organic compound with a complex structure that includes a benzoxazole ring, a phenylacryloyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 3-methyl-1,3-benzoxazol-2(3H)-one with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,3-benzoxazol-2(3H)-one: Lacks the phenylacryloyl group, resulting in different chemical properties.

    6-(3-Phenylacryloyl)-1,3-benzoxazol-2(3H)-one: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the methyl and phenylacryloyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83297-64-7

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-methyl-6-(3-phenylprop-2-enoyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C17H13NO3/c1-18-14-9-8-13(11-16(14)21-17(18)20)15(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

BXSVNHRLAQASKV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)C=CC3=CC=CC=C3)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.